
N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTF is a member of the aniline family and is widely used in the pharmaceutical industry for its therapeutic properties.
Applications De Recherche Scientifique
Liquid Crystal Research
A study investigated derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl and trifluoromethoxy derivatives, which exhibited stable smectic B and A phases. This research is significant for the understanding and development of liquid crystalline properties (Miyajima et al., 1995).
Pesticide Development
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the compound of interest, have been characterized for their potential as pesticides. This includes research on powder diffraction data and structural characterization, providing insights into their applicability in pest control (Olszewska et al., 2011).
Organic Synthesis
In organic chemistry, the synthesis and reactivity of molecules related to N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline are essential. For instance, the reaction of amidine phenylogous with p-benzoquinones, involving N-(4-Dimethylaminobenzylidene)anilines, is a key process in forming specific products (Nour et al., 1991).
Material Science
In material science, the study of compounds like 4-chloro-3-(trifluoromethyl)aniline, closely related to the compound , has provided insights into their potential as nonlinear optical (NLO) materials. This includes experimental and theoretical vibrational analysis, which is critical for the development of new materials with unique optical properties (Revathi et al., 2017).
Fluorescence and Gel Applications
A study on a naphthalimide-based fluorescent gelator containing an alkenyl group showed that this material, related to the compound of interest, could be used for sensing aliphatic and aromatic amines. This research is significant for the development of new sensing materials and applications in fluorescence-based detection systems (Pang et al., 2015).
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO/c1-10-7-13(8-11(2)16(10)18)23-15-6-5-12(17(19,20)21)9-14(15)22(3)4/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPNXIGWZXJQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)
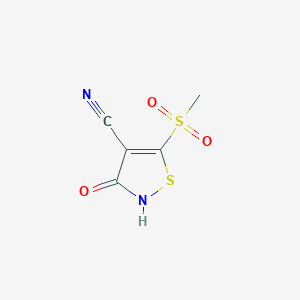
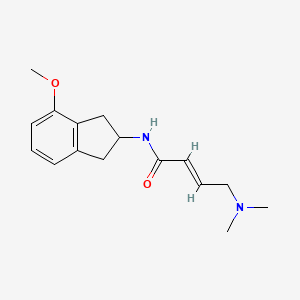
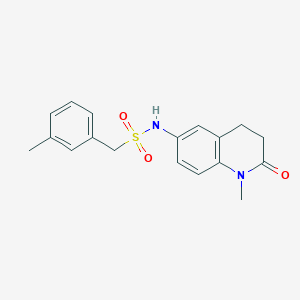
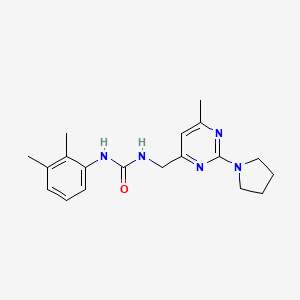
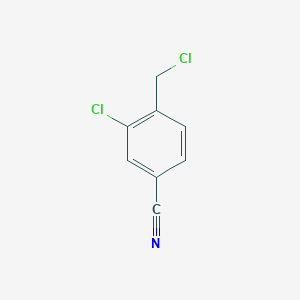
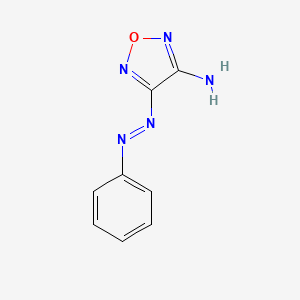
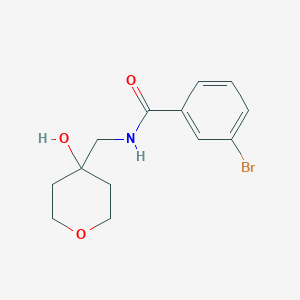
![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)
